molecular formula C22H22FN3O3S B2844428 N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899954-69-9

N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2844428
CAS No.: 899954-69-9
M. Wt: 427.49
InChI Key: KGVZLNQMXPLBHI-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a quinazolinone derivative featuring a hexahydroquinazolinone core fused with a furan-2-ylmethyl substituent and linked via a thioacetamide bridge to a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-14-8-9-15(11-18(14)23)24-20(27)13-30-21-17-6-2-3-7-19(17)26(22(28)25-21)12-16-5-4-10-29-16/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVZLNQMXPLBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the hexahydroquinazolinone core: This can be achieved through the condensation of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the hexahydroquinazolinone core with a furan-2-ylmethyl halide under basic conditions.

    Attachment of the fluoro-methylphenyl group: This is typically done via a nucleophilic substitution reaction where the fluoro-methylphenyl group is introduced using a suitable electrophile.

    Thioacetamide linkage formation: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Structural Differences:
  • Core Saturation: The hexahydroquinazolinone moiety in the target compound confers partial saturation, enhancing conformational flexibility compared to fully aromatic quinazolinones (e.g., 3,4-dihydroquinazolin-2-yl derivatives in and ) .
  • Substituent Diversity :
    • The furan-2-ylmethyl group at position 1 introduces electron-rich heterocyclic character, contrasting with phenyl or chlorophenyl groups in analogs (e.g., 3-(4-methylphenyl) in ) .
    • The 3-fluoro-4-methylphenyl acetamide group balances lipophilicity and electronegativity, differing from chlorophenyl () or dichlorophenyl () substituents .
Electronic and Steric Implications:
  • Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine or methyl groups .
  • The furan group may facilitate π-π stacking interactions in biological targets, whereas phenyl groups prioritize hydrophobic interactions .
Anti-Inflammatory Activity:
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () showed activity surpassing Diclofenac, suggesting that alkylamino groups enhance potency .
  • The target compound’s furan-2-ylmethyl group may modulate selectivity via heterocyclic interactions, though direct bioactivity data are unavailable.
Pesticidal Potential:
  • highlights that substituents like fluorine and furan influence cuticle penetration in insects . The target compound’s fluorophenyl and furan groups may enhance pesticidal efficacy compared to chlorophenyl analogs () .

Physical-Chemical Properties

Property Target Compound (Inferred) Analog Compound
Melting Point ~170–190°C (estimated) Not reported 175–178°C
Lipophilicity (LogP) Moderate (fluorine + furan) High (chlorophenyl groups) High (chromenyl substituent)
Solubility Moderate in DMSO Low (chlorophenyl) Low (aryl groups)
  • The furan group may improve aqueous solubility compared to purely aromatic analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the formation of the hexahydroquinazolinone core followed by thioacetamide coupling. Key steps include:

  • Coupling reactions : Use chloroacetyl chloride or similar reagents to introduce the thioacetamide moiety.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity and yield .
  • Catalysts : Piperidine or triethylamine may facilitate condensation reactions .
  • Temperature control : Maintain 0–25°C during sensitive steps to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .
ParameterOptimal ConditionImpact on Yield
SolventDMFIncreases by ~20%
CatalystPiperidineReduces reaction time by 30%
Temperature25°CPrevents decomposition

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the furan-2-ylmethyl group shows distinct aromatic protons at δ 6.2–7.1 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 475.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or LC-MS) during characterization?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks interfering with aromatic proton signals .
  • 2D NMR techniques : HSQC and HMBC clarify ambiguous coupling patterns in the hexahydroquinazolinone core .
  • High-resolution MS : Differentiate between isobaric species (e.g., distinguishing [M+H]⁺ from adducts) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., quinazolinone derivatives) to assign peaks .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?

  • Functional group modifications : Replace the furan-2-ylmethyl group with morpholinopropyl or pyridinyl analogs to assess target selectivity .
  • Biological assays : Test against cancer cell lines (e.g., IC₅₀ values in Table 1) and compare with derivatives .
  • Computational modeling : Docking studies predict interactions with kinases or DNA repair enzymes .
DerivativeModificationIC₅₀ (µM)Target
Parent CompoundNone12.5EGFR
Morpholinopropyl analogSide chain substitution8.2PI3K
Pyridinyl analogHeterocycle replacement15.0Aurora B

Q. How can researchers address discrepancies in biological activity across experimental models?

  • Dose-response curves : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out model-specific effects .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
  • Off-target screening : Employ kinome-wide profiling to identify unintended interactions .

Methodological Considerations

  • Reaction scalability : Pilot reactions (1–5 mmol) should precede larger-scale synthesis to optimize conditions .
  • Data reproducibility : Triplicate runs for biological assays reduce variability; use standardized protocols (e.g., MTT assay for cytotoxicity) .

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